5-(Trifluoromethyl)-5H-thianthren-5-ium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)-5H-thianthren-5-ium tetrafluoroborate is a chemical compound known for its unique structural and electronic properties It features a trifluoromethyl group attached to a thianthrenium ion, paired with a tetrafluoroborate anion
Vorbereitungsmethoden
The synthesis of 5-(Trifluoromethyl)-5H-thianthren-5-ium tetrafluoroborate typically involves the introduction of a trifluoromethyl group to a thianthrenium precursor. One common method is the reaction of thianthrene with a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF). The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
5-(Trifluoromethyl)-5H-thianthren-5-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced under specific conditions to yield thianthrene derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of a strong nucleophile.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)-5H-thianthren-5-ium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in trifluoromethylation reactions to introduce trifluoromethyl groups into organic molecules.
Biology: The compound’s unique electronic properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism by which 5-(Trifluoromethyl)-5H-thianthren-5-ium tetrafluoroborate exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is highly electronegative, which can influence the electronic properties of the compound and its reactivity. This can lead to the formation of reactive intermediates that participate in various chemical transformations. The molecular pathways involved often include electron transfer processes and radical formation .
Vergleich Mit ähnlichen Verbindungen
5-(Trifluoromethyl)-5H-thianthren-5-ium tetrafluoroborate can be compared with other trifluoromethylated compounds such as:
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group.
Trifluoromethylpyridine: A heterocyclic compound with similar electronic properties.
Trifluoromethylsulfonium salts: Compounds with a trifluoromethyl group attached to a sulfonium ion.
The uniqueness of this compound lies in its thianthrenium core, which provides distinct reactivity and stability compared to other trifluoromethylated compounds .
Eigenschaften
Molekularformel |
C13H8BF7S2 |
---|---|
Molekulargewicht |
372.1 g/mol |
IUPAC-Name |
5-(trifluoromethyl)thianthren-5-ium;tetrafluoroborate |
InChI |
InChI=1S/C13H8F3S2.BF4/c14-13(15,16)18-11-7-3-1-5-9(11)17-10-6-2-4-8-12(10)18;2-1(3,4)5/h1-8H;/q+1;-1 |
InChI-Schlüssel |
PTPHJHRDEPRGRL-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.C1=CC=C2C(=C1)SC3=CC=CC=C3[S+]2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.